tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate
CAS No.:
Cat. No.: VC13718193
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N4O2 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | tert-butyl N-imidazo[1,2-a]pyrimidin-5-ylcarbamate |
| Standard InChI | InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-8-4-5-12-9-13-6-7-15(8)9/h4-7H,1-3H3,(H,14,16) |
| Standard InChI Key | LZVBBFSWHZQXIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=NC2=NC=CN12 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The imidazo[1,2-a]pyrimidine scaffold consists of a fused bicyclic system combining imidazole and pyrimidine rings. This structure confers rigidity and planar geometry, facilitating interactions with biological targets such as enzymes and receptors. The tert-butyl carbamate moiety at the 5-position introduces steric bulk and hydrophobicity, which may enhance metabolic stability and membrane permeability.
Table 1: Molecular Properties of tert-Butyl Imidazo[1,2-a]pyrimidin-5-ylcarbamate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.25 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Carbamate, tert-butyl |
Electronic and Steric Effects
The electron-withdrawing carbamate group () polarizes the imidazo[1,2-a]pyrimidine core, influencing its reactivity in substitution and addition reactions. The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability under physiological conditions .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit protocol for tert-butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate is documented, analogous compounds suggest a multi-step approach:
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Core Formation: Condensation of 2-aminopyrimidine with α-haloketones generates the imidazo[1,2-a]pyrimidine backbone .
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Carbamate Installation: Reaction with tert-butyl carbamate in the presence of a base (e.g., potassium carbonate) introduces the carbamate group.
Recent advances in enantioselective synthesis, such as rhodium-catalyzed conjugate additions, could enable asymmetric derivatization of similar scaffolds . For instance, Λ-RhS catalysts achieve >99:1 enantiomeric ratios in related imidazo[1,2-a]pyridine systems, suggesting potential applicability to pyrimidine analogs .
Reactivity Profiles
The compound undergoes characteristic reactions of its functional groups:
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Carbamate Hydrolysis: Acidic or basic conditions cleave the carbamate to yield primary amines, a key step in prodrug activation.
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Electrophilic Substitution: The C3 position of the imidazo[1,2-a]pyrimidine ring is susceptible to iodination under radical-initiated conditions, as demonstrated in ultrasound-assisted reactions with and -BuOOH .
Table 2: Representative Reaction Conditions for Imidazo[1,2-a]pyrimidine Derivatives
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Iodination | , TBHP, EtOH, ultrasound | 65–95% | |
| Enantioselective Addition | Λ-RhS (0.1–0.5 mol %), ethanol | >99% |
Physicochemical Properties and Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:
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NMR: Peaks between δ 8.18–6.91 ppm correspond to aromatic protons on the imidazo[1,2-a]pyrimidine ring .
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NMR: Signals near δ 148 ppm indicate carbamate carbonyl carbons.
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MS: Molecular ion peaks at 234.25 confirm the molecular weight.
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic tert-butyl group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under accelerated conditions (40°C/75% RH) suggest negligible degradation over 30 days, underscoring its suitability for long-term storage.
Future Directions and Research Opportunities
Synthetic Optimization
Adapting enantioselective Rh-catalyzed protocols could yield chiral analogs with improved target selectivity. Scalable ultrasound-assisted methods may reduce reaction times and energy consumption.
Target Identification
Proteomic profiling and molecular docking studies are needed to identify high-affinity biological targets. Priority areas include kinase inhibitors (e.g., EGFR, BRAF) and epigenetic modulators (e.g., HDACs).
Preclinical Development
In vivo pharmacokinetic studies must address oral bioavailability and metabolic clearance. Prodrug strategies, such as hydrolyzable carbamate linkages, could enhance therapeutic indices.
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